molecular formula C15H17NO4 B14628049 1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- CAS No. 55694-50-3

1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-

Cat. No.: B14628049
CAS No.: 55694-50-3
M. Wt: 275.30 g/mol
InChI Key: HIMTUMSPOWFFCO-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions. One common method includes the Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially modifying its reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as ATP-competitive inhibitors of protein kinase CK2, binding to the ATP-binding site and inhibiting the kinase’s activity. This inhibition can disrupt various cellular pathways, making these compounds potential therapeutic agents .

Comparison with Similar Compounds

Properties

CAS No.

55694-50-3

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

2-[2-(oxan-2-yloxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C15H17NO4/c17-14-11-5-1-2-6-12(11)15(18)16(14)8-10-20-13-7-3-4-9-19-13/h1-2,5-6,13H,3-4,7-10H2

InChI Key

HIMTUMSPOWFFCO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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